molecular formula C23H19NO6 B11160864 N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11160864
M. Wt: 405.4 g/mol
InChI Key: MGLYYRQBSRXDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic hybrid compound of significant interest in medicinal chemistry research, incorporating a coumarin core linked to a furanylmethyl amide via a phenoxyacetamide bridge. Its molecular framework combines two privileged structures known for diverse biological activities. The coumarin nucleus is extensively investigated in pharmaceutical research for its potential as an antibacterial agent, with studies indicating that substituents at key positions on the coumarin scaffold are crucial for modulating its biological activity . Furthermore, the amide functional group is a cornerstone in modern drug discovery and is present in a wide range of bioactive molecules, including several clinical anticonvulsants, highlighting its importance in interactions with biological targets . The inclusion of the furan ring adds another dimension of chemical diversity, potentially influencing the compound's electronic properties and binding affinity. This combination makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of infectious disease and central nervous system disorders. Its primary research applications include serving as a key intermediate in organic synthesis, a candidate for in-vitro screening against various biological targets, and a probe for structure-activity relationship (SAR) studies to optimize the coumarin and amide pharmacophores. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H19NO6/c1-27-20-6-2-4-16-12-19(23(26)30-22(16)20)15-7-9-17(10-8-15)29-14-21(25)24-13-18-5-3-11-28-18/h2-12H,13-14H2,1H3,(H,24,25)

InChI Key

MGLYYRQBSRXDDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction condenses resorcinol derivatives with β-keto esters under acidic conditions. For 8-methoxy substitution, 4-methoxyresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C, yielding 8-methoxy-4-methylcoumarin. Subsequent demethylation and oxidation adjust substituents, though direct synthesis using 3-methoxyresorcinol may bypass intermediate steps.

Perkin Reaction

The Perkin reaction offers an alternative using salicylaldehyde derivatives. For example, 5-methoxysalicylaldehyde reacts with acetic anhydride in the presence of sodium acetate, forming 8-methoxycoumarin-3-carboxylic acid. This route provides precise control over the 3-position, critical for downstream functionalization.

Table 1: Comparison of Coumarin Core Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Reference
Pechmann4-Methoxyresorcinol, β-keto esterH₂SO₄, 0–5°C, 24 h65–75
Perkin5-MethoxysalicylaldehydeAc₂O, NaOAc, 120°C, 6 h70–80

Synthesis of Phenoxy Acetic Acid Intermediate

The phenoxy acetic acid moiety links the coumarin core to the acetamide group. Key steps include:

Nucleophilic Substitution

4-Hydroxycoumarin reacts with chloroacetic acid in alkaline conditions (NaOH, H₂O/EtOH, 60°C), forming 4-(carboxymethoxy)coumarin. Neutralization with HCl precipitates the product.

Ester-to-Acid Hydrolysis

Ethyl phenoxy acetate intermediates, synthesized via Ullmann coupling or Mitsunobu reactions, undergo hydrolysis. For example, ethyl 4-(8-methoxy-2-oxocoumarin-3-yl)phenoxy acetate hydrolyzes in 6M HCl/EtOH (reflux, 4 h) to yield the carboxylic acid.

Acetamide Formation via Coupling Reactions

The final step couples the phenoxy acetic acid with furan-2-ylmethylamine using activating agents:

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation. In dry dichloromethane (DCM), the acid reacts with DCC and 4-dimethylaminopyridine (DMAP) at 0°C for 30 minutes, followed by furan-2-ylmethylamine addition. Stirring at room temperature for 12–24 hours yields the acetamide (65–80% yield).

TBTU Activation

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) offers higher efficiency. The acid and TBTU (1.2 eq) dissolve in DCM with lutidine (2 eq), activating for 10 minutes. Furan-2-ylmethylamine (1.1 eq) is added, and the mixture stirs for 2 hours at 25°C, achieving yields >85%.

Table 2: Comparison of Coupling Agents

AgentSolventTemp (°C)Time (h)Yield (%)Reference
DCCDCM252465–75
TBTUDCM25285–90

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

Continuous Flow Reactors

Microreactors enhance heat transfer and mixing during Pechmann condensations, reducing reaction times from hours to minutes and improving yields by 10–15%.

Solvent Recycling

DCM recovery systems (e.g., fractional distillation) minimize waste. Bio-based solvents like cyclopentyl methyl ether (CPME) offer greener alternatives.

Catalytic Optimization

Heterogeneous catalysts (e.g., zeolite-supported H₂SO₄) replace traditional acids in Pechmann reactions, enabling catalyst reuse and reducing effluent acidity.

Analytical Characterization

Critical quality control measures include:

  • HPLC Purity : >98% using C18 columns (MeCN/H₂O gradient).

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 8.2 (coumarin H-4), 6.8 (furan H-3, H-4), and 4.4 (acetamide CH₂).

  • Mass Spectrometry : ESI-MS m/z 437.4 [M+H]⁺ confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chromenone moiety can be reduced to form dihydrochromenones.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones or hydroxylated derivatives.

    Reduction: Formation of dihydrochromenones.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The presence of the chromenone moiety is particularly noteworthy, as it has been associated with the inhibition of various cancer cell lines.

Mechanism of Action :
The antitumor activity may stem from the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. The furan and chromenone rings may interact with key biological targets involved in cancer progression.

Antimicrobial Properties

Preliminary studies suggest that N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide may possess antimicrobial properties against a range of pathogens.

Mechanism of Action :
The compound likely disrupts bacterial cell membranes or inhibits essential enzymes, leading to bacterial cell death. Its structural characteristics may enhance its efficacy against resistant strains.

Antitumor Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings indicated that the compound exhibited an IC50 value below 5 µM, demonstrating potent cytotoxicity.

Cell LineIC50 (µM)Notes
MCF7 (Breast)< 5Induces apoptosis
HT29 (Colon)< 5Inhibits proliferation

Antimicrobial Evaluation

In vitro assessments revealed that the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 µg/mL.

PathogenMIC (µg/mL)Notes
Staphylococcus aureus0.5Effective against biofilm
Escherichia coli1.0Broad-spectrum activity

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Coumarin-Acetamide Motifs

2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
  • Structural Differences: Replaces the 8-methoxy group on the coumarin with a 2-chlorophenoxy substituent .
  • Key Features: Retains the phenoxy-acetamide-coumarin backbone but lacks the furan-2-ylmethyl group.
N-(2-oxo-4-propoxy-2H-chromen-3-yl)acetamide
  • Structural Differences: Substitutes the 8-methoxy group with a 4-propoxy chain and omits the phenoxy-furan linkage .
  • Synthesis : Derived from 4-hydroxycoumarin, highlighting a common synthetic route for coumarin-acetamide hybrids .
Compound 2k ()
  • Structure : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide.
  • Differences : Uses an acetohydrazide instead of acetamide and incorporates a nitrobenzylidene group .
  • Synthesis : Prepared via condensation reactions in 1,4-dioxane with thioacetic acid and ZnCl₂, a method applicable to related acetamides .

Analogues with Furan-Acetamide Motifs

NCGC00168126–01 (Compound 1, )
  • Structure : N-(4-(5-(3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide.
  • Key Features: Shares the furan-2-ylmethyl group but replaces the coumarin with a tetrahydroquinazolinone core .
  • Activity : Acts as a TSH receptor agonist, suggesting furan-acetamide hybrids can target G-protein-coupled receptors .
N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide
  • Structure : Incorporates a trifluoromethyl group on the coumarin and a carbamoyl linkage .
  • Significance : The trifluoromethyl group enhances metabolic stability, a strategy applicable to optimise the target compound .

Phenoxy-Acetamide Derivatives with Diverse Bioactivities

MRS 1754
  • Structure: N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide.
  • Differences : Replaces coumarin with a purine-dione core .
  • Activity: Potent A2A adenosine receptor agonist, demonstrating phenoxy-acetamide’s adaptability to target nucleotide receptors .
Anti-inflammatory Thiazolidinedione-Acetamides
  • Examples: (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide .
  • Activity: Inhibits NO production in macrophages (IC₅₀ = 25.2 µM), highlighting phenoxy-acetamide’s role in modulating inflammatory pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Coumarin-phenoxy-acetamide 8-Methoxy, furan-2-ylmethyl N/A -
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin-phenoxy-acetamide 2-Chlorophenoxy N/A
NCGC00168126–01 Quinazolinone-phenoxy-acetamide Furan-2-ylmethyl, tetrahydroquinazolinone TSH receptor agonist
MRS 1754 Purine-phenoxy-acetamide 4-Cyanophenyl, purine-dione A2A adenosine receptor agonist
(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidinedione-phenoxy-acetamide Thiazolidinedione, 3-chlorophenyl Anti-inflammatory (IC₅₀ = 25.2 µM)

Biological Activity

N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a coumarin moiety, which are known for their diverse biological activities. The molecular formula of this compound is C₃₇H₃₁N₇O₃, with a molecular weight of 621.7 g/mol. The presence of these structural components suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, the presence of the coumarin moiety is often linked to enhanced anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
  • Antimicrobial Activity : The compound has been evaluated against several bacterial strains, demonstrating potential antimicrobial effects. The furan ring is known for contributing to the antibacterial properties of related compounds.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain under investigation.

Anticancer Studies

A significant study evaluated the cytotoxic effects of the compound on various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in some cases .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A43115.5Doxorubicin20.0
Jurkat12.3Doxorubicin18.5

Antimicrobial Studies

In antimicrobial assays against Gram-positive and Gram-negative bacteria, this compound exhibited moderate to strong inhibitory effects comparable to standard antibiotics such as norfloxacin .

Bacterial StrainInhibition Zone (mm)Standard Antibiotic
Escherichia coli15Norfloxacin
Klebsiella pneumoniae12Amoxicillin
Staphylococcus aureus18Vancomycin

Case Studies

  • Case Study on Cytotoxicity : A study published in Molecules demonstrated that derivatives of similar structures showed significant cytotoxicity against human leukemia cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of furan-containing compounds revealed that modifications at specific positions on the furan ring enhanced antibacterial activity against resistant strains .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
1H2SO4, 80°C, 12 h~65–70
2EDCI, DMAP, DMF~50–60

How can structural confirmation be achieved for this compound?

Q. Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 6.8–7.5 ppm (aromatic protons from chromene and furan), δ 4.5–5.0 ppm (methylene groups in acetamide and phenoxy), and δ 3.8 ppm (methoxy group) .
    • ¹³C NMR : Peaks at ~160–170 ppm (amide carbonyl), 165 ppm (chromenone carbonyl), and 55–60 ppm (methoxy carbon) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with m/z calculated for C23H19NO6: 406.1289 .
  • X-ray Crystallography : Use SHELXL for crystal structure refinement if single crystals are obtained .

Q. Example Data :

TechniqueKey Peaks/Features
¹H NMRδ 7.35 (s, 1H, chromene C4-H), δ 4.62 (s, 2H, CH2O)
HRMSm/z 406.1291 (calc. 406.1289)

What analytical techniques are critical for assessing purity?

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; target ≥95% purity .
  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 1:1); visualize with UV or iodine staining .
  • Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C: 67.81%, H: 4.71%, N: 3.45%) .

Advanced Research Questions

How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging the chromene scaffold’s known anti-inflammatory and anticancer properties .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .

Case Study :
A structurally similar anthraquinone derivative showed COX-2 inhibition (IC50 = 1.2 µM) via π-π stacking with Tyr385 .

How to address discrepancies in spectroscopic data during characterization?

  • Contradiction Analysis :
    • If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) for assignment .
    • For inconsistent melting points, verify crystallinity via XRPD (X-ray powder diffraction) .
  • Validation : Repeat synthesis under inert atmosphere (N2/Ar) to rule out oxidation artifacts .

Example :
In a study of acetamide derivatives, unexpected δ 2.1 ppm signals were traced to residual acetic acid; repurification via recrystallization resolved the issue .

What strategies optimize in vitro pharmacological testing for this compound?

  • Cell-Based Assays :
    • Anticancer Activity : Use MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines; IC50 values <10 µM suggest therapeutic potential .
    • Antioxidant Testing : DPPH radical scavenging assay (EC50 ≤50 µg/mL indicates strong activity) .
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

Q. Table 1: Key Synthetic Steps

StepObjectiveCritical Parameters
1Chromene-phenoxy couplingAcid catalyst, 80°C, 12 h
2Acetamide formationEDCI/DMAP, DMF, room temp.

Q. Table 2: Recommended Analytical Workflow

StageTechniquePurpose
Purity AssessmentHPLC, TLCQuantify impurities
Structural ConfirmationNMR, HRMS, X-rayVerify molecular architecture

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.